Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate
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Overview
Description
“Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate”, also known as TAK-659, is a synthetic compound. It has gained attention in recent years due to its potential implications in various fields of research and industry. The molecular formula of this compound is C18H18F3NO6S .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 303.34 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Synthesis and Structure Characterization
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate is a compound with diverse applications in the field of chemical synthesis and research. One of its derivatives was synthesized and characterized using various spectroscopy methods, including 1H and 13C NMR, IR, and MS. The molecular structure was further investigated through X-ray crystallography, revealing significant intermolecular interactions and molecular packing details in the crystal structure (Mao et al., 2015).
Biological Activity
Compounds derived from methyl aroylpyruvates have shown promising biological activities. One study explored the analgesic and anti-inflammatory properties of synthesized compounds, highlighting their potential in medicinal applications (Gein et al., 2018). Another research synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and investigated their antimicrobial activity, providing insights into their potential use in fighting microbial infections (Gein et al., 2020).
Coordination and Catalytic Properties
The compound's derivatives have been used to synthesize new ligands and their transition metal complexes. These compounds have been characterized and their biological activity was evaluated, showing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011). The coordination and catalytic usage of derivatives have also been explored, shedding light on their potential in facilitating chemical reactions and syntheses (Zábranský et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)29(24,25)22-13-6-4-12(5-7-13)18(19,20)21/h4-8,10,22H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMABNAMIYXLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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